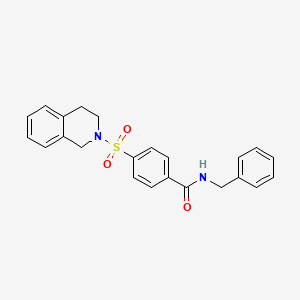

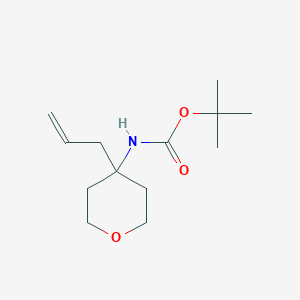

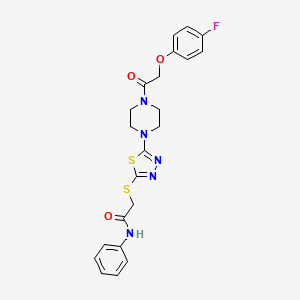

N-Boc-4-(prop-2-en-1-yl)tetrahydro-2H-pyran-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach has been described . This process, paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation .Applications De Recherche Scientifique

Green Synthesis Approaches

The use of Di-tert-butyl dicarbonate (Boc) as a protecting agent in synthetic chemistry, particularly in the context of green chemistry, is demonstrated by a study that explored the protection of secondary amine in a substituted pyrazole derivative. This research signifies the role of Boc in facilitating the synthesis of anticancer compounds through eco-friendly methods (2020).

Peptide Synthesis

N-Boc amino acids are utilized in peptide synthesis, as shown in a study that synthesized erythro-N-Boc-β-mercapto-l-phenylalanine for native chemical ligation at phenylalanine. This highlights the application of N-Boc-protected amino acids in complex peptide construction (Crich & Banerjee, 2007).

Polymerization Techniques

The preparation of aminated polystyrene-based latexes using Boc-p-aminostyrene illustrates the use of N-Boc compounds in the field of polymer science. This application shows the versatility of Boc-protected compounds in creating functionalized polymers (Covolan, D'Antone, Ruggeri, & Chiellini, 2000).

Solid Phase Peptide Synthesis

The role of Boc in solid phase peptide synthesis (SPPS) is further elucidated through the efficient introduction of protected guanidines in BOC SPPS. This method allows the synthesis of peptides containing arginine analogues, showcasing the importance of Boc in peptide modification (Zhang & Kennan, 2001).

Catalyst-free Chemoselective Processes

The catalyst-free N-tert-butyloxycarbonylation of amines in water, using N-t-Boc derivatives, represents an advancement in chemoselective synthesis processes. This study underlines the ability of N-Boc compounds to be used in environmentally benign and selective synthetic routes (Chankeshwara & Chakraborti, 2006).

Synthesis of Complex Molecules

The use of N-Boc-3-piperidone in the base-promoted synthesis of 1,2,3,4-tetrahydroquinolines highlights the role of N-Boc compounds in the synthesis of complex molecular structures. This technique involves creating new bond formations, demonstrating the utility of N-Boc in facilitating intricate synthetic pathways (Shally et al., 2019).

Propriétés

IUPAC Name |

tert-butyl N-(4-prop-2-enyloxan-4-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-5-6-13(7-9-16-10-8-13)14-11(15)17-12(2,3)4/h5H,1,6-10H2,2-4H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKRDZQVAJMONQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCOCC1)CC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-4-(prop-2-en-1-yl)tetrahydro-2H-pyran-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2873356.png)

![N-[[2,5-Dichloro-4-[(E)-1,2,3,3,3-pentafluoroprop-1-enoxy]phenyl]carbamoyl]-2,6-difluorobenzamide](/img/structure/B2873357.png)

![N-{3-[(3-bromophenyl)[(pyridin-2-yl)amino]methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B2873361.png)

![N-[(2-chlorophenyl)methyl]-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2873364.png)

![[{2-[(3-Aminophenyl)amino]-2-oxoethyl}(methyl)amino]acetic acid](/img/structure/B2873365.png)

![1-[4-[(Prop-2-enoylamino)methyl]phenyl]piperidine-3-carboxamide](/img/structure/B2873370.png)

![[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate](/img/structure/B2873373.png)